molecular formula C6H7NO2S B14384750 2-(1H-pyrrol-3-ylsulfanyl)acetic acid CAS No. 89597-76-2

2-(1H-pyrrol-3-ylsulfanyl)acetic acid

Cat. No.: B14384750
CAS No.: 89597-76-2
M. Wt: 157.19 g/mol
InChI Key: DCWVBIXUDNGORX-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-3-ylsulfanyl)acetic acid is an organic compound that features a pyrrole ring substituted with a sulfanyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods for 2-(1H-pyrrol-3-ylsulfanyl)acetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-3-ylsulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfanyl group.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfanyl derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-(1H-pyrrol-3-ylsulfanyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-3-ylsulfanyl)acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially affecting their function. The pyrrole ring can also interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-2-yl)acetic acid
  • (1H-pyrrol-2-ylsulfanyl)propionic acid
  • 1,1′-(hexane-1,6-diyl)bis(1H-pyrrol-2-ylsulfanyl)acetic acid

Uniqueness

2-(1H-pyrrol-3-ylsulfanyl)acetic acid is unique due to the specific positioning of the sulfanyl group on the pyrrole ring, which can influence its reactivity and interactions compared to other similar compounds .

Properties

CAS No.

89597-76-2

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-(1H-pyrrol-3-ylsulfanyl)acetic acid

InChI

InChI=1S/C6H7NO2S/c8-6(9)4-10-5-1-2-7-3-5/h1-3,7H,4H2,(H,8,9)

InChI Key

DCWVBIXUDNGORX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1SCC(=O)O

Origin of Product

United States

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